alpha-Synuclein -

alpha-Synuclein

Catalog Number: EVT-15628211
CAS Number:
Molecular Formula: C60H103N17O23
Molecular Weight: 1430.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A synuclein that is a major component of LEWY BODIES and plays a role in SYNUCLEINOPATHIES, neurodegeneration and neuroprotection.
Source

Alpha-synuclein is primarily sourced from human tissues, particularly the brain, where it is highly abundant. Smaller quantities can also be found in the heart and muscle tissues. Its expression is crucial for maintaining synaptic function and neuronal health .

Classification

Alpha-synuclein belongs to the synuclein family of proteins, which includes beta-synuclein and gamma-synuclein. It is classified as an intrinsically disordered protein, meaning it does not adopt a stable three-dimensional structure in solution but can form structured aggregates under certain conditions .

Synthesis Analysis

Methods

The chemical synthesis of alpha-synuclein has been achieved through various methods, notably using automated microwave-assisted solid-phase peptide synthesis combined with ligation strategies. This innovative approach allows for the production of modified variants of alpha-synuclein that carry specific mutations or post-translational modifications. Such synthetic pathways facilitate detailed studies on the structure and aggregation behavior of the protein, which are crucial for understanding its role in neurodegenerative diseases .

Technical Details

The synthesis typically involves:

  • Peptide Fragment Synthesis: Automated synthesis of peptide fragments that correspond to different regions of the alpha-synuclein protein.
  • Ligation Strategies: Techniques that join these fragments together to form the complete protein.
  • Quality Control: Ensuring that synthesized proteins are correctly folded and functional for subsequent studies.
Molecular Structure Analysis

Structure

Alpha-synuclein consists of 140 amino acids and is divided into three distinct domains:

  1. N-terminal Region (residues 1-60): This amphipathic region contains repeated motifs (KTKEGV) that interact with lipid membranes.
  2. Central Hydrophobic Region (residues 61-95): Known as the non-amyloid beta component region, this domain is critical for amyloid formation.
  3. C-terminal Region (residues 96-140): This region is rich in acidic residues, contributing to the protein's solubility and interactions with other proteins .

Data

The structural flexibility of alpha-synuclein allows it to adopt various conformations depending on its environment, which influences its function and propensity to aggregate into fibrils associated with neurodegenerative diseases .

Chemical Reactions Analysis

Reactions

Alpha-synuclein participates in several chemical reactions, particularly when in its amyloid fibril form. Recent studies have shown that these fibrils can catalyze biologically relevant reactions such as:

  • Hydrolysis of esters (e.g., para-nitrophenyl acetate).
  • Dephosphorylation reactions (e.g., para-nitrophenyl-orthophosphate).

These catalytic activities are not observed in monomeric forms of alpha-synuclein, indicating a potential novel function related to its aggregated state .

Technical Details

The catalytic efficiency of amyloid fibers varies based on their structural properties and composition:

  • Mutations within specific residues can significantly alter catalytic activity.
  • The structural integrity of the C-terminal region appears to be less critical for catalytic efficiency than previously thought .
Mechanism of Action

Process

The mechanism by which alpha-synuclein exerts its effects involves several steps:

  1. Binding: In its monomeric form, alpha-synuclein binds to lipid membranes, adopting an alpha-helical conformation.
  2. Aggregation: Under pathological conditions, monomers aggregate into oligomers and eventually form fibrils.
  3. Toxicity: These aggregates disrupt cellular functions, leading to neurodegeneration through mechanisms such as oxidative stress and mitochondrial dysfunction .

Data

Research indicates that alterations in environmental conditions (e.g., pH, ionic strength) significantly influence the aggregation kinetics and structural properties of alpha-synuclein .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 14 kDa.
  • Solubility: Highly soluble in physiological conditions but prone to aggregation under certain stressors.

Chemical Properties

  • pH Sensitivity: Aggregation propensity varies with pH; lower pH tends to promote aggregation.
  • Ionic Strength: High salt concentrations can stabilize monomeric forms but promote fibril formation under different conditions .
Applications

Scientific Uses

Alpha-synuclein serves as a critical model for studying neurodegenerative diseases, particularly Parkinson's disease. Its aggregation mechanisms are explored for potential therapeutic interventions aimed at preventing or reversing neurodegeneration. Additionally, synthetic variants of alpha-synuclein are used in research to investigate the effects of specific mutations on protein behavior and pathology .

Structural Dynamics and Conformational Heterogeneity of Alpha-Synuclein

Intrinsically Disordered Protein Characteristics and Native Conformational States

Alpha-synuclein (αSyn) is a 140-amino-acid neuronal protein that exists natively as a dynamic, intrinsically disordered protein (IDP) in aqueous solution. This conformational plasticity arises from its low hydrophobicity and high net charge, preventing stable tertiary structure formation. Nuclear magnetic resonance (NMR) studies reveal that monomeric αSyn populates an ensemble of rapidly interconverting conformers with transient secondary structures. These include:

  • N-terminal residues (1-60): Exhibits nascent helix propensity critical for membrane interactions [5] [9].
  • NAC region (61-95): Contains hydrophobic amyloidogenic sequence prone to β-sheet formation.
  • C-terminal tail (96-140): Highly acidic and unstructured, modulating solubility and aggregation [5].

Table 1: Conformational Properties of Monomeric Alpha-Synuclein

DomainResiduesStructural PropensityFunctional Implication
N-terminal1-60Transient helicityMembrane anchoring
NAC (Non-amyloid-β component)61-95β-sheet propensityAggregation nucleation site
C-terminal96-140Persistent disorderChaperone interactions, solubility regulation

Recent single-molecule studies demonstrate that αSyn monomers exist in a four-state conformational equilibrium, including collapsed, extended, and hairpin-like states. This intrinsic flexibility enables functional promiscuity but also renders it susceptible to misfolding under pathological conditions [5] [6].

Lipid Membrane Interactions and Helical Structural Transitions

The N-terminal domain contains seven 11-mer repeats with conserved KTKEGV motifs that drive αSyn's binding to lipid membranes. Upon encountering negatively charged phospholipid surfaces (e.g., phosphatidylserine), αSyn undergoes dramatic disorder-to-order transitions:

  • Membrane-bound Conformation: Forms an amphipathic α-helix spanning residues 1-100, with the hydrophobic face embedded in the bilayer and the C-terminal tail remaining dynamically disordered [9] [10].
  • Membrane Remodeling: Induces curvature stress via asymmetric insertion, potentially facilitating synaptic vesicle budding [7] [10].
  • Pathological Implications: Elevated phosphatidylserine species in Parkinson's disease substantia nigra correlate with altered αSyn-membrane interactions. Lipid composition changes (e.g., increased polyunsaturated fatty acids) accelerate aggregation by promoting partially helical intermediates that nucleate oligomerization [3] [10].

Table 2: Alpha-Synuclein Conformational States in Lipid Environments

Lipid CompositionαSyn ConformationBiological Consequence
Synaptic vesiclesExtended helix (residues 1-100)Vesicle clustering, SNARE complex assembly
Mitochondria-ER membranes (MAMs)Partial helixDisrupted phosphatidylserine metabolism
Polyunsaturated fatty acid-rich membranesKinked helixEnhanced aggregation nucleation
Saturated lipid membranesWeak/no bindingReduced pathogenic conversion

Disease-associated mutations (A30P, A53T) impair helical stability, while phosphorylation at Ser129 reduces membrane affinity, tipping the equilibrium toward aggregation-prone cytosolic states [3] [9].

Oligomerization Pathways: Spherical, Annular, and Fibrillar Aggregates

αSyn oligomerization proceeds via competing on-pathway (fibril-forming) and off-pathway (non-fibrillar) routes:

  • Early Oligomers: Dimers and trimers form through NAC domain-mediated interactions. At nanomolar concentrations, αSyn exists in monomer-dimer equilibrium, with identified compact dimer subpopulations exposing β-sheets and facilitating dityrosine crosslinking [1].
  • Secondary Nucleation: Dominant mechanism where existing fibril surfaces catalyze new oligomer formation. Discrete molecular dynamics simulations reveal eight structural dimer subpopulations, with one compact, stable form promoting further aggregation [1] [4].
  • Off-Pathway Oligomers: Kinetically trapped spherical or annular assemblies that inhibit secondary nucleation by masking fibril surfaces. These include:
  • Spherical oligomers: 10-50 nm soluble aggregates with high β-sheet content.
  • Annular oligomers: Pore-like structures inducing membrane permeability [6] [8].

Table 3: Characteristics of Alpha-Synuclein Oligomeric Species

Oligomer TypeSize/StructureFormation MechanismToxic Effects
Spherical oligomers10-30 nm, globularPrimary nucleationMembrane disruption, ion flux
Annular oligomersPore-like, ring-shapedMembrane-mediated assemblyMitochondrial depolarization
Dityrosine-linked dimersCovalently crosslinkedRadical-mediated Y39 bondingFibril incorporation, seeding
Off-pathway oligomersHeterogeneous aggregatesKinetic trappingInhibit secondary nucleation

Microfluidic single-molecule analyses show oligomer concentrations peak near the aggregation half-time, confirming their fibril-catalyzed origin [4] [6].

Cross-Beta Sheet Amyloid Fibril Formation and Strain Diversity

Fibrillogenesis culminates in insoluble cross-β-sheet amyloid fibrils characterized by:

  • Core Structure: Parallel in-register β-sheets formed by residues 30-100, with Greek-key topology.
  • Strain Diversity: Structurally distinct fibril polymorphs arising from variations in molecular packing, twist, and stacking arrangements. These strains exhibit different:
  • Seeding efficiencies: Dictate propagation rates in vivo.
  • Pathological phenotypes: Drive clinical heterogeneity in synucleinopathies [2] [6].
  • Disease-Associated Strains:
  • PD/DLB strains: Ribbon-like fibrils seeding Lewy pathology.
  • MSA strains: Twisted filaments with distinct protease resistance targeting oligodendrocytes [2].

Table 4: Characteristics of Alpha-Synuclein Fibril Strains

Fibril StrainMorphologySeeding SpecificityAssociated Disease
PD strain 1Straight, 10 nm diameterNeurons, limbic regionsParkinson's disease
PD strain 2Ribbon-likeCortical neuronsDementia with Lewy bodies
MSA strainTwisted, 8 nm diameterOligodendrocytes, striatumMultiple system atrophy
Recombinant strainHeterogeneousBroad cellular tropismN/A (in vitro)

Strain diversity originates from assembly conditions (pH, ions, lipids), with physiological cytosolic pH favoring secondary nucleation-dominated fibril growth [4] [6].

Post-Translational Modifications and Aggregation Propensity

Post-translational modifications (PTMs) regulate αSyn conformation, membrane affinity, and aggregation kinetics:

  • Phosphorylation at Ser129 (pS129):
  • Physiological role: <4% in healthy brains; modulates synaptic vesicle recycling.
  • Pathological role: >90% in Lewy bodies; enhances fibril nucleation and stability. Phosphomimetic mutants (S129D) accelerate aggregation in vitro [2] [6].
  • N-terminal Acetylation:
  • Universal modification increasing α-helical propensity in membrane-bound states.
  • Reduces amorphous aggregation but promotes annular oligomers on membranes [9] [10].
  • Oxidative Modifications:
  • Met-oxidation (e.g., M1, M5, M127) promotes helix unfolding and NAC exposure.
  • Dityrosine crosslinks (Y39-Y39) stabilize pathogenic dimers and fibrils [1] [6].
  • Ubiquitination and Sumoylation:
  • Target αSyn for degradation but impaired in aggregates.
  • K6-, K10-, K12-linked polyubiquitin chains decorate pathological inclusions [2].

PTMs create a "modification code" that tunes αSyn conformational landscapes, with combinatorial modifications (e.g., acetylation + phosphorylation) exhibiting synergistic effects on aggregation.

Properties

Product Name

alpha-Synuclein

IUPAC Name

(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C60H103N17O23

Molecular Weight

1430.6 g/mol

InChI

InChI=1S/C60H103N17O23/c1-23(2)41(72-52(91)34(19-36(63)82)69-59(98)47(30(13)79)76-57(96)44(26(7)8)73-51(90)33(16-17-35(62)81)68-50(89)32(61)15-18-40(86)87)53(92)65-20-37(83)64-21-38(84)67-28(11)49(88)71-43(25(5)6)56(95)74-45(27(9)10)58(97)75-46(29(12)78)54(93)66-22-39(85)70-42(24(3)4)55(94)77-48(31(14)80)60(99)100/h23-34,41-48,78-80H,15-22,61H2,1-14H3,(H2,62,81)(H2,63,82)(H,64,83)(H,65,92)(H,66,93)(H,67,84)(H,68,89)(H,69,98)(H,70,85)(H,71,88)(H,72,91)(H,73,90)(H,74,95)(H,75,97)(H,76,96)(H,77,94)(H,86,87)(H,99,100)/t28-,29+,30+,31+,32-,33-,34-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1

InChI Key

BLNGPBLOXXYPMY-ARWHJJERSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.